molecular formula C42H82NaO10P B11939314 1,2-Distearoyl-sn-Glycero-3-Phosphatidylglycerol-d70 (sodium)

1,2-Distearoyl-sn-Glycero-3-Phosphatidylglycerol-d70 (sodium)

Cat. No.: B11939314
M. Wt: 871.5 g/mol
InChI Key: YNQYZBDRJZVSJE-QNYDIFITSA-M
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Description

1,2-Distearoyl-sn-Glycero-3-Phosphatidylglycerol-d70 (sodium) is a deuterium-labeled phospholipid. It is an anionic phospholipid used primarily in the synthesis of liposomes for drug delivery systems. The deuterium labeling makes it particularly useful in research applications where tracing and quantification are required.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Distearoyl-sn-Glycero-3-Phosphatidylglycerol-d70 (sodium) involves the esterification of glycerol with stearic acid, followed by the introduction of a phosphatidylglycerol group. The deuterium labeling is achieved by using deuterated reagents during the synthesis process. The reaction typically requires a catalyst and is conducted under controlled temperature and pH conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound involves large-scale esterification and phosphatidylation processes. The use of deuterated reagents is scaled up, and the reactions are carried out in reactors designed to maintain the necessary conditions for optimal production. The final product is purified using techniques such as chromatography to ensure the removal of any impurities.

Chemical Reactions Analysis

Types of Reactions

1,2-Distearoyl-sn-Glycero-3-Phosphatidylglycerol-d70 (sodium) primarily undergoes hydrolysis and oxidation reactions. It can also participate in substitution reactions where the phosphatidylglycerol group is replaced by other functional groups.

Common Reagents and Conditions

    Hydrolysis: Typically carried out using acidic or basic conditions.

    Oxidation: Performed using oxidizing agents such as hydrogen peroxide.

    Substitution: Requires specific reagents depending on the desired substitution, often conducted under mild conditions to preserve the integrity of the phospholipid.

Major Products

    Hydrolysis: Produces glycerol, stearic acid, and phosphatidylglycerol.

    Oxidation: Leads to the formation of oxidized phospholipid derivatives.

    Substitution: Results in modified phospholipids with different functional groups.

Scientific Research Applications

1,2-Distearoyl-sn-Glycero-3-Phosphatidylglycerol-d70 (sodium) is widely used in various scientific research fields:

    Chemistry: Utilized in the study of lipid interactions and membrane dynamics.

    Biology: Employed in the creation of liposomes for drug delivery, allowing for targeted delivery of therapeutic agents.

    Medicine: Used in the development of drug delivery systems, particularly for cancer treatment and gene therapy.

    Industry: Applied in the formulation of cosmetics and personal care products, enhancing the delivery of active ingredients.

Mechanism of Action

The compound exerts its effects by integrating into lipid bilayers, forming stable liposomes that can encapsulate drugs. The deuterium labeling allows for precise tracking and quantification in biological systems. The phosphatidylglycerol group interacts with cellular membranes, facilitating the delivery of encapsulated drugs to target cells. This interaction is mediated through specific lipid-protein interactions and membrane fusion processes.

Comparison with Similar Compounds

Similar Compounds

    1,2-Distearoyl-sn-Glycero-3-Phosphatidylglycerol (sodium): Similar in structure but without deuterium labeling.

    1,2-Distearoyl-sn-Glycero-3-Phosphocholine: Another phospholipid used in liposome synthesis, differing in the head group.

    1,2-Distearoyl-sn-Glycero-3-Phosphate (sodium): Similar backbone structure but with a phosphate group instead of phosphatidylglycerol.

Uniqueness

1,2-Distearoyl-sn-Glycero-3-Phosphatidylglycerol-d70 (sodium) is unique due to its deuterium labeling, which provides advantages in research applications requiring precise tracking and quantification. This labeling enhances its utility in pharmacokinetic studies and drug development processes.

Properties

Molecular Formula

C42H82NaO10P

Molecular Weight

871.5 g/mol

IUPAC Name

sodium;[(2R)-2,3-bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-pentatriacontadeuteriooctadecanoyloxy)propyl] 2,3-dihydroxypropyl phosphate

InChI

InChI=1S/C42H83O10P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-41(45)49-37-40(38-51-53(47,48)50-36-39(44)35-43)52-42(46)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h39-40,43-44H,3-38H2,1-2H3,(H,47,48);/q;+1/p-1/t39?,40-;/m1./s1/i1D3,2D3,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2,20D2,21D2,22D2,23D2,24D2,25D2,26D2,27D2,28D2,29D2,30D2,31D2,32D2,33D2,34D2;

InChI Key

YNQYZBDRJZVSJE-QNYDIFITSA-M

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OC[C@H](COP(=O)([O-])OCC(CO)O)OC(=O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H].[Na+]

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCCCCCCCCCCCC.[Na+]

Origin of Product

United States

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